Cas no 351337-28-5 (N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide)

N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide 化学的及び物理的性質
名前と識別子
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- N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide
- (E)-N-(((4,6-dimethylpyrimidin-2-yl)amino)((2-ethoxyphenyl)amino)methylene)benzamide
- N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide
- Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino][(2-ethoxyphenyl)amino]methylene]-
- 351337-28-5
- N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]benzamide
- BIM-0038928.P001
- SR-01000224422-1
- SR-01000224422-2
- N''-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N'-(2-ETHOXYPHENYL)GUANIDINE
- N-[(1E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-ETHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE
- CBMicro_039033
- AKOS002234375
- SR-01000224422
- F0850-4978
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- インチ: 1S/C22H23N5O2/c1-4-29-19-13-9-8-12-18(19)25-22(26-20(28)17-10-6-5-7-11-17)27-21-23-15(2)14-16(3)24-21/h5-14H,4H2,1-3H3,(H2,23,24,25,26,27,28)
- InChIKey: FVGQHROHZWGMSC-UHFFFAOYSA-N
- ほほえんだ: C(N=C(NC1=NC(C)=CC(C)=N1)NC1=CC=CC=C1OCC)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 389.18517499g/mol
- どういたいしつりょう: 389.18517499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 88.5Ų
N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0850-4978-10μmol |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-10mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-5μmol |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-40mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-20mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-15mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-1mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-2mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-3mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0850-4978-5mg |
N-[(1E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]benzamide |
351337-28-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamideに関する追加情報
Comprehensive Overview of N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide (CAS No. 351337-28-5)
The compound N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide (CAS No. 351337-28-5) is a highly specialized organic molecule with a unique structural framework. This benzamide derivative features a pyrimidine core and an ethoxyphenyl moiety, making it a subject of interest in pharmaceutical and agrochemical research. Its intricate design allows for potential applications in drug discovery and molecular targeting, aligning with current trends in precision medicine and small-molecule therapeutics.
In recent years, the demand for heterocyclic compounds like N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide has surged due to their versatility in modulating biological pathways. Researchers are particularly intrigued by its potential role in enzyme inhibition and receptor binding, topics frequently searched in academic and industrial databases. The compound’s CAS No. 351337-28-5 is often referenced in studies exploring structure-activity relationships (SAR), a hot topic in computational chemistry and AI-driven drug design.
The synthesis of N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide involves multi-step organic reactions, including condensation and amination processes. Its molecular weight and logP value suggest moderate solubility, a critical factor for bioavailability—a keyword highly relevant to pharmacokinetic studies. This aligns with user queries about drug-likeness and ADME properties, which dominate discussions in medicinal chemistry forums.
From an industrial perspective, CAS No. 351337-28-5 is cataloged as a research chemical, often procured for high-throughput screening (HTS) campaigns. Its pyrimidine-based scaffold is analogous to fragments found in FDA-approved drugs, sparking interest in repurposing strategies. This resonates with the growing emphasis on cost-effective drug development, a trending topic in biotech and pharma sectors.
Environmental and safety profiles of N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide are also under scrutiny, as stakeholders prioritize green chemistry principles. Searches for biodegradable intermediates and low-toxicity compounds reflect this shift, making the compound’s ecological impact a relevant subtopic.
In summary, N-(1E)-(4,6-dimethylpyrimidin-2-yl)amino(2-ethoxyphenyl)aminomethylidenebenzamide (CAS No. 351337-28-5) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its study addresses pressing questions in drug discovery, molecular modeling, and sustainable science, catering to both academic and industrial audiences.
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